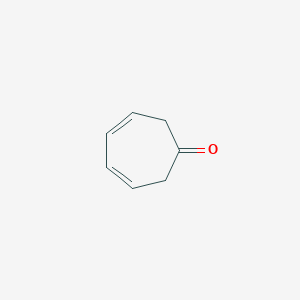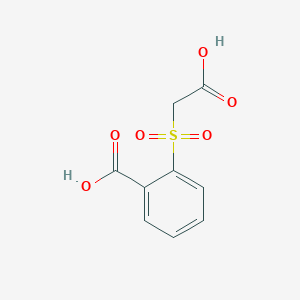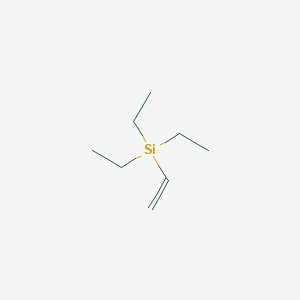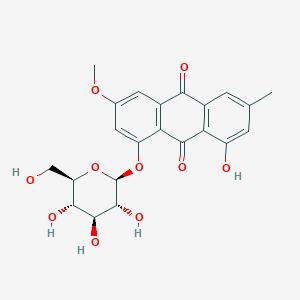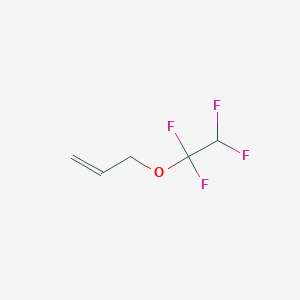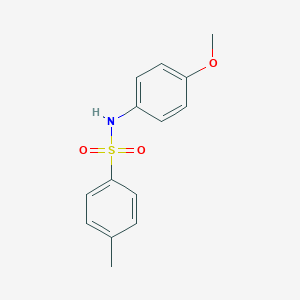
N-(4-methoxyphenyl)-4-methylbenzenesulfonamide
Vue d'ensemble
Description
N-(4-methoxyphenyl)-4-methylbenzenesulfonamide, commonly known as methoxsalen, is a synthetic compound that has been extensively studied for its potential therapeutic applications. Methoxsalen belongs to the class of psoralens, which are compounds that are found in certain plants and have been used in traditional medicine for centuries. Methoxsalen has been found to have a wide range of biological activities, including anti-inflammatory, antitumor, and immunomodulatory effects. In
Mécanisme D'action
The mechanism of action of methoxsalen is complex and not fully understood. Methoxsalen is a photosensitizing agent, which means that it can absorb light energy and transfer it to other molecules in the body. When methoxsalen is exposed to ultraviolet A (UVA) radiation, it forms covalent bonds with DNA, leading to DNA damage and cell death. Methoxsalen has also been found to inhibit DNA synthesis and repair, as well as modulate the immune system.
Effets Biochimiques Et Physiologiques
Methoxsalen has been found to have a wide range of biochemical and physiological effects. In addition to its photosensitizing properties, methoxsalen has been found to have anti-inflammatory, antitumor, and immunomodulatory effects. Methoxsalen has also been found to inhibit the production of reactive oxygen species, which are known to contribute to the development of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Methoxsalen has several advantages for lab experiments, including its availability, stability, and low cost. Methoxsalen is also relatively easy to synthesize and can be used in a wide range of experimental settings. However, methoxsalen has several limitations, including its photosensitizing properties, which can make it difficult to work with in certain experimental settings. Methoxsalen also has potential toxicity and should be handled with care.
Orientations Futures
There are several future directions for research on methoxsalen. One area of interest is the development of new synthetic methods for methoxsalen and related compounds. Another area of interest is the investigation of the molecular mechanisms underlying the biological effects of methoxsalen. Finally, there is a need for further research on the potential therapeutic applications of methoxsalen, particularly in the treatment of cancer and autoimmune disorders.
Conclusion
In conclusion, methoxsalen is a synthetic compound that has been extensively studied for its potential therapeutic applications. Methoxsalen has a wide range of biological activities, including anti-inflammatory, antitumor, and immunomodulatory effects. Methoxsalen has several advantages for lab experiments, including its availability, stability, and low cost, but also has potential limitations and toxicity. Future research on methoxsalen is needed to further understand its mechanism of action and potential therapeutic applications.
Applications De Recherche Scientifique
Methoxsalen has been extensively studied for its potential therapeutic applications, particularly in the treatment of various skin disorders such as psoriasis, vitiligo, and cutaneous T-cell lymphoma. Methoxsalen has also been investigated for its potential use in the treatment of other diseases such as cancer, autoimmune disorders, and viral infections.
Propriétés
Numéro CAS |
1150-26-1 |
|---|---|
Nom du produit |
N-(4-methoxyphenyl)-4-methylbenzenesulfonamide |
Formule moléculaire |
C14H15NO3S |
Poids moléculaire |
277.34 g/mol |
Nom IUPAC |
N-(4-methoxyphenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H15NO3S/c1-11-3-9-14(10-4-11)19(16,17)15-12-5-7-13(18-2)8-6-12/h3-10,15H,1-2H3 |
Clé InChI |
GFPBLDMXBCYORT-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)OC |
Autres numéros CAS |
1150-26-1 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

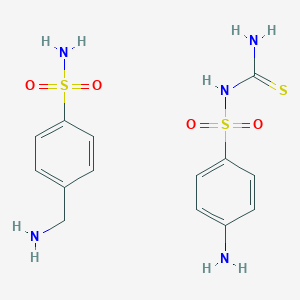
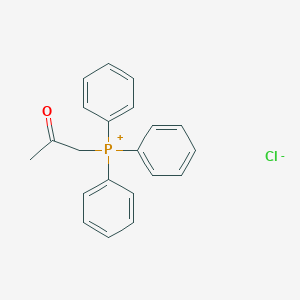
![(1,7,7-Trimethyl-2-bicyclo[2.2.1]heptanyl)methanolate](/img/structure/B72238.png)
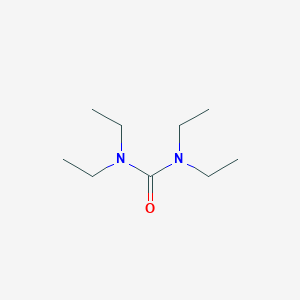
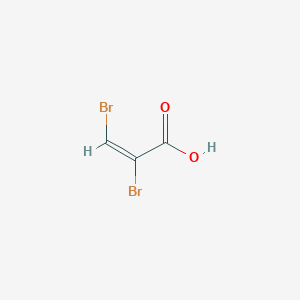
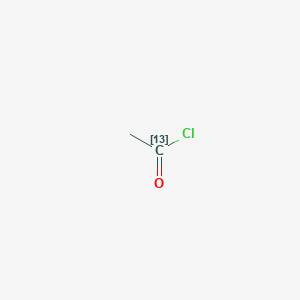
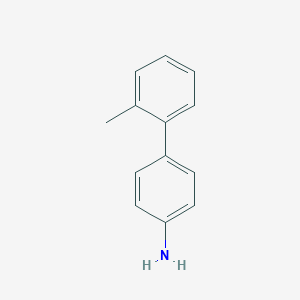
![Disodium;5-[(6-anilino-4-oxo-1H-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(6-anilino-4-oxo-1H-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B72245.png)
